1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C13H22BrNO4 and a molecular weight of 336.23 g/mol. It is classified as a piperidine derivative, which is a common structure in many pharmaceuticals due to its ability to interact with biological systems. The compound features a bromine atom at the fourth position of the piperidine ring and two carboxylate groups, which are esterified with tert-butyl and ethyl groups.
1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate falls under the category of heterocyclic compounds, specifically piperidines. It is also categorized as a brominated compound due to the presence of the bromine atom in its structure.
The synthesis of 1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate typically involves several key steps:
The synthesis may require specific reagents and conditions such as temperature control, catalysts, and solvent choice to optimize yield and purity. For instance, using a Lewis acid catalyst can facilitate the bromination step effectively.
The compound exhibits chirality due to the presence of stereogenic centers in the piperidine ring. Its three-dimensional conformation can significantly influence its chemical reactivity and biological interactions.
1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by both electronic effects from the tert-butyl group and steric hindrance due to its bulky nature. This can affect reaction rates and pathways.
The mechanism of action for reactions involving 1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate often includes:
Kinetics studies may reveal that reactions involving this compound follow first-order kinetics due to the unimolecular nature of the rate-determining step involving bromine departure.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can provide insights into functional group characteristics and molecular dynamics.
1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate is utilized in various scientific fields:
This compound's unique structure allows it to serve as a versatile building block in medicinal chemistry and materials science, facilitating advancements in drug development and synthetic methodologies.
Brominated piperidine intermediates serve as pivotal precursors for constructing complex bioactive molecules. The synthesis of 1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate typically begins with N-Boc-protected piperidinone derivatives, which undergo α-bromination at the C4 position using electrophilic brominating agents like bromosuccinimide (NBS) or molecular bromine (Br₂). This step exploits the enolizable carbonyl adjacent to the nitrogen, directing electrophilic attack to the 4-position due to the electron-withdrawing effect of the carbamate group [4] [10]. Subsequent reduction of the ketone moiety with hydride sources (e.g., sodium borohydride) yields the 4-brominated piperidine scaffold. A critical refinement involves in situ quenching to prevent debromination, achieved by maintaining temperatures below –20°C and using anhydrous solvents such as tetrahydrofuran (THF) [4].
Alternative routes leverage pyridine hydrogenation followed by functionalization. For instance, catalytic hydrogenation (Pd/C or Rh/C) of 4-cyanopyridine derivatives under high pressure (50–100 atm H₂) generates 4-substituted piperidines, which are then brominated at C4 via free-radical pathways using N-bromosuccinimide and azobisisobutyronitrile (AIBN) [6]. This method achieves diastereoselectivity >95% when chiral auxiliaries are incorporated prior to hydrogenation [6].
Table 1: Comparative Bromination Methods for Piperidine Intermediates
Starting Material | Brominating Agent | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
N-Boc-4-piperidinone | NBS | THF, 0°C, 2h | 78 | Mono-bromination at C4 |
4-Cyanopiperidine | Br₂ | AcOH, reflux, 6h | 65 | Racemic mixture |
Ethyl 1-Boc-piperidine-4-carboxylate | Br₂/PPh₃ | CH₂Cl₂, –30°C, 1h | 92 | Retention of ester group |
The simultaneous installation of tert-butyl and ethyl esters demands orthogonal protection strategies to prevent transesterification. The tert-butyloxycarbonyl (Boc) group is first introduced to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like 4-dimethylaminopyridine (DMAP), achieving near-quantitative yields [4] [7]. Subsequent C4-carboxyl group esterification employs ethyl chloroformate with N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane at 0°C–25°C. Crucially, the Boc group remains stable under these mildly basic conditions due to its steric bulk, while the ethyl ester forms selectively [4] [10].
Deprotection studies reveal kinetic differences: the ethyl ester undergoes hydrolysis 50× faster than the Boc group under basic conditions (e.g., aqueous lithium hydroxide), allowing selective deprotection for further C4 functionalization [6]. Conversely, acidolysis with trifluoroacetic acid (TFA) cleaves the Boc group while preserving the ethyl ester, enabling nitrogen-directed reactions like alkylation or acylation [4].
Table 2: Stability of Protecting Groups Under Hydrolytic Conditions
Reagent | Concentration | Time (h) | Boc Retention (%) | Ethyl Ester Retention (%) |
---|---|---|---|---|
LiOH (aq.) | 0.1 M | 1 | 100 | 45 |
HCl (aq.) | 1 M | 2 | 98 | 95 |
TFA/Dichloromethane | 30% v/v | 0.5 | <5 | 100 |
The divergent steric and electronic profiles of tert-butyl and ethyl esters govern regioselectivity in nucleophilic reactions. The tert-butyl carbamate (Boc) shields the piperidine nitrogen, directing electrophiles toward the C4 position. In Michael additions, the 4-bromo substituent of 1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate acts as a leaving group, enabling nucleophilic substitution by carbon (e.g., cyanide) or heteroatom nucleophiles (e.g., azide) with >90% regioselectivity at C4 [6] [10]. The ethyl ester at C4 remains inert due to its electron-deficient carbonyl, which resists nucleophilic attack under neutral conditions.
Steric differentiation is exploited in transition-metal-catalyzed cross-couplings. The ethyl ester’s smaller size facilitates oxidative addition of palladium catalysts to the C–Br bond, whereas the bulky Boc group minimizes coordination to metal centers. In Suzuki–Miyaura couplings, arylboronic acids couple at C4 with negligible interference from the esters, achieving 70–85% yields [3] [9]. Computational analyses confirm that the Boc group raises the energy barrier for undesired C–N oxidative addition by 8.5 kcal/mol compared to the C–Br bond [6].
Optimizing 1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate for cross-couplings focuses on enhancing C–Br bond reactivity while maintaining ester integrity. Key parameters include:
Table 3: Cross-Coupling Performance with 4-Bromopiperidine Precursor
Reaction Type | Catalyst | Base/Solvent | Yield (%) | Byproducts |
---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄ | Cs₂CO₃/Toluene-H₂O | 82 | Dehalogenated piperidine |
Negishi | Fe(acac)₃ | K₃PO₄/Dimethylformamide | 78 | Homocoupled biaryl |
Heck | Pd(OAc)₂/XPhos | Et₃N/Dimethylacetamide | 65 | Reduced alkene |
Iron-catalyzed alkylation | Fe₃O₄-PPCA | K₂CO₃/Ethanol | 90 | None (detected) |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: